molecular formula C18H12N2OS B14172613 Thieno(2,3-d)pyrimidin-4(1H)-one, 2,5-diphenyl- CAS No. 18593-68-5

Thieno(2,3-d)pyrimidin-4(1H)-one, 2,5-diphenyl-

Cat. No.: B14172613
CAS No.: 18593-68-5
M. Wt: 304.4 g/mol
InChI Key: KYFZKXVBGQKMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic scaffold with demonstrated pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . This compound has been studied for its role in modulating BET bromodomains (BRD3) and as a precursor in molecular hybridization strategies for kinase inhibition .

Properties

CAS No.

18593-68-5

Molecular Formula

C18H12N2OS

Molecular Weight

304.4 g/mol

IUPAC Name

2,5-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H12N2OS/c21-17-15-14(12-7-3-1-4-8-12)11-22-18(15)20-16(19-17)13-9-5-2-6-10-13/h1-11H,(H,19,20,21)

InChI Key

KYFZKXVBGQKMHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Niementowski Reaction Adaptations

The Niementowski reaction, a cornerstone in pyrimidinone synthesis, has been adapted for constructing the thieno[2,3-d]pyrimidin-4(1H)-one core. This method involves cyclocondensation of 2-aminothiophene-3-carboxylic acid derivatives with urea or formamide under high-temperature conditions (180–200°C). For the 2,5-diphenyl variant, pre-functionalization of the thiophene precursor with phenyl groups at positions 2 and 5 is essential.

Mechanistic Insights :

  • Step 1 : 2-Amino-5-phenylthiophene-3-carboxylate reacts with urea, forming an intermediate acylurea.
  • Step 2 : Intramolecular cyclization eliminates ammonia, yielding the pyrimidinone ring.
  • Step 3 : Post-cyclization Suzuki-Miyaura coupling introduces the second phenyl group at position 2, though this requires palladium catalysis and stringent anhydrous conditions.

Optimization Challenges :

  • Regioselectivity issues arise when introducing phenyl groups post-cyclization, often necessitating protective group strategies.
  • Yields typically range from 45–65% due to competing decomposition pathways at elevated temperatures.

Multi-Component Reaction (MCR) Strategies

One-Pot Thiophene-Pyrimidinone Assembly

Recent advances employ MCRs to streamline synthesis. A representative protocol involves:

  • Reactants : 2-Phenylthiophene-3-carbaldehyde, benzamide, and ammonium acetate.
  • Conditions : Ethanol reflux (12 h) with catalytic p-toluenesulfonic acid.

Key Advantages :

  • Simultaneous formation of thiophene and pyrimidinone rings reduces step count.
  • Yields improve to 70–75% compared to classical methods.

Limitations :

  • Limited scope for introducing electron-withdrawing substituents due to reagent compatibility.

Post-Functionalization of Preformed Cores

Directed C–H Arylation

Transition-metal-catalyzed C–H activation enables direct phenyl group installation. For example:

  • Substrate : Thieno[2,3-d]pyrimidin-4(1H)-one.
  • Catalyst : Pd(OAc)₂ (5 mol%), XPhos ligand.
  • Aryl Source : Phenylboronic acid under Miyaura borylation conditions.

Performance Metrics :

  • Positional selectivity (>90% at C5) achieved via steric directing groups.
  • Turnover numbers (TON) exceed 200 in optimized flow reactors.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To address batch process inefficiencies, continuous flow systems offer:

  • Residence Time : 8–10 min at 220°C.
  • Solvent : Superheated ethanol (150 psi).
  • Throughput : 1.2 kg/day in pilot-scale setups.

Economic Considerations :

  • 40% reduction in waste compared to batch methods.
  • Purity >98% achieved via in-line crystallization modules.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantage Industrial Feasibility
Niementowski Adaptation 45–65 92–95 Established protocol Moderate
MCR Approach 70–75 96–98 Step economy High
C–H Arylation 80–85 97–99 Late-stage functionalization Low (catalyst cost)
Continuous Flow 88–90 98–99 Scalability High

Mechanistic and Kinetic Studies

Cyclization Kinetics

Isothermal calorimetry reveals second-order kinetics for Niementowski-type cyclizations:

  • Activation Energy (Eₐ) : 92 kJ/mol.
  • Rate-Determining Step : Acylurea intermediate formation.

Computational Modeling :
Density functional theory (DFT) calculations (B3LYP/6-31G*) identify transition state geometries, explaining the preference for *cis-ring fusion during cyclization.

Emerging Methodologies

Photocatalytic C–N Coupling

Visible-light-mediated protocols using Ir(ppy)₃ catalysts enable room-temperature synthesis:

  • Quantum Yield : 0.45 at 450 nm.
  • Functional Group Tolerance : Includes nitro and cyano substituents.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)pyrimidin-4(1H)-one, 2,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenyl rings or the heterocyclic core can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Thieno[2,3-d]pyrimidine derivatives have garnered considerable interest due to their medicinal activities .

Synthesis
The general procedure for synthesizing thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one derivatives (4a–f) involves stirring a mixture of compound 2 (2.74 g, 0.01 mol) and the appropriate hydrazonoyl chloride (0.01 mol) under reflux in dry chloroform (30 mL) with 4 drops of triethylamine for 5 hours . The solvent is then evaporated under reduced pressure, and the resulting solid is washed three times with 30 mL of absolute ethanol and crystallized from an appropriate solvent . Specific examples include :

  • 6-Methyl-1,3,7-triphenyl-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one (4a) Obtained from 2 (2.74 g, 0.01 mol) and N-phenylbenzene-carbohydrazonoyl chloride (2.31 g, 0.01 mol) as white needles, and crystallized from dimethylformamide.
  • 3-Acetyl-1-(4-chlorophenyl)-7-phenyl-6-methyl-thieno[2,3-d][1,2,4]triazolo-[4,3-a]pyrimidin-5-one (4b) Obtained from 2 (2.74 g, 0.01 mol) and 2-oxo-N-(4-chlorophenyl)-propane hydrazonoyl chloride (1.96 g, 0.01 mol) as brown powder, and crystallized from dimethylformamide.
  • 3-Acetyl-1-(4-methoxyphenyl)-7-phenyl-6-methyl-thieno[2,3-d][1,2,4]triazolo-[4,3-a]pyrimidin-5-one (4c) Obtained from 2 (2.74 g, 0.01 mol) and 2-oxo-N-(4-methoxy-phenyl)-propane hydrazonoyl chloride (1.91 g, 0.01 mol) as green powder, and crystallized from absolute ethanol.
  • 3-Acetyl-1-(4-nitrophenyl)-7-phenyl-6-methyl-thieno[2,3-d][1,2,4]triazolo[4,3-a] pyrimidin-5-one (4d) Product 4d was obtained from 2 (2.74 g, 0.01 mol) and 2-oxo-N-(4-nitro- phenyl)-propane hydrazonoyl chloride (2.06 g, 0.01 mol) as pale red crystals, and crystallized from absolute ethanol.
  • 1,7-Diphenyl-6-methyl-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate (4e) Compound 4e was obtained from 2 (2.74 g, 0.01 mol) and chloro-(phenylhydra-.

To synthesize 1-(6-isopropyl-2,4-dithioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidin-5-yl)-propan-2-one (6), a mixture of compound 3 (2.22 g, 0.01 mol) and carbon disulphide (excess 10 mL) is heated under reflux in absolute ethanolic potassium hydroxide solution for 12 hours . The reaction mixture is then cooled to 0 °C for 3 hours, the deposited precipitate is filtered off, washed with water (20 mL), dried, and crystallized from dioxane .

For the synthesis of 1-(4-imino-6-isopropyl-2-thioxo-1,4-dihydro-2H-thieno[2,3-d][1,3]-thiazin-5-yl)-propan-2-one (7), a mixture of compound 3 (2.22 g, 0.01 mol) and carbon disulphide (excess 10 mL) is heated under reflux on a water bath (80 °C) in 20 mL pyridine for 8 hours (under TLC control) . The reaction mixture is cooled to 0 °C for 3 hours, and the deposited precipitate is filtered off .

Overview

  • Molecular Formula: C18H12N2OS
  • Molecular Weight: 304.37
  • Monoisotopic Mass: 304.067034188
  • Synonyms: 18593-68-5, 2,5-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one

Mechanism of Action

The mechanism of action of Thieno(2,3-d)pyrimidin-4(1H)-one, 2,5-diphenyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Physicochemical Properties

  • 2,5-Diphenyl derivative : Higher molecular weight (~292.35 g/mol) and logP (~4.5 predicted) compared to analogs, suggesting reduced aqueous solubility but improved membrane permeability.
  • 2,5-Dimethyl derivative : Lower logP (~2.5) and molecular weight (180.23 g/mol), favoring better solubility .
  • Core structure (unsubstituted) : pKa ~10.84, light yellow solid with moderate stability .

Key Research Findings

  • BET Bromodomain Inhibition : The 2,5-diphenyl derivative showed high affinity for BRD3 due to its bulky phenyl groups occupying hydrophobic pockets in the binding site .
  • Anticancer Activity: Hybrid analogs combining thieno[2,3-d]pyrimidin-4(1H)-one with 1,3,4-oxadiazol exhibited nanomolar IC50 values against VEGFR-2, a key angiogenesis target .
  • Analgesic Potential: 2,5-Dimethyl derivatives demonstrated comparable activity to Tramadol in Eddy’s hot plate assays, while bulkier substituents (e.g., diphenyl) were less effective .

Q & A

Basic: What are the common synthetic strategies for preparing 2,5-diphenyl-thieno[2,3-d]pyrimidin-4(1H)-one derivatives?

The synthesis typically involves cyclization reactions using 2-aminothiophene-3-carboxylates or carboxamides as precursors. Key methods include:

  • Niementowski Reaction : Heating 2-amino-3-thiophenecarboxylates with formamide or urea at 180–200°C to form the pyrimidinone core .
  • Substitution Reactions : Introducing phenyl groups at the 2- and 5-positions via nucleophilic aromatic substitution or Suzuki coupling. For example, 2-amino-6-[(arylaminomethyl)] derivatives are synthesized by reacting aldehydes with primary amines, followed by cyclization .
  • One-Pot Multicomponent Reactions : Sequential condensation of 2H-thieno[2,3-d][1,3]oxazine-2,4-diones with aldehydes and amines under mild conditions to optimize yields (e.g., 81% for 2-amino-6-formyl derivatives) .

Basic: How are spectroscopic techniques utilized to characterize thieno[2,3-d]pyrimidin-4(1H)-one derivatives?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For instance, the singlet at δ 8.2–8.5 ppm in 1^1H NMR indicates the aromatic proton at position 5, while carbonyl carbons appear at ~165–170 ppm in 13^13C NMR .
  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm1^{-1} confirm the C=O group of the pyrimidinone ring. Thioamide (C=S) vibrations, if present, appear at 1250–1300 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS validates molecular weights (e.g., [M+H]+^+ peaks for 2,5-diphenyl derivatives typically align with calculated masses ±0.001 Da) .

Advanced: What molecular modeling approaches elucidate the mechanism of action of these derivatives as kinase inhibitors?

  • Docking Studies : VEGFR-2 inhibition is modeled by positioning the thienopyrimidinone core in the hinge region, with hydrophobic tails occupying allosteric pockets. For example, 1,3,4-oxadiazole spacers improve binding affinity by interacting with the DFG motif .
  • MD Simulations : Trajectories (e.g., 100 ns runs) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) values <2.0 Å indicate stable binding, as seen in derivatives targeting cyclin D1-CDK4 .
  • SAR Analysis : Methoxy or chloro substituents at the 5-phenyl group enhance potency (e.g., IC50_{50} = 0.8 µM against MCF-7 cells), while bulky groups reduce solubility .

Advanced: How do structural modifications at the 2- and 5-positions influence biological activity?

  • 2-Position Modifications :
    • Hydrophobic Groups : 2-(4-Chlorophenyl) derivatives show improved tyrosinase inhibition (IC50_{50} = 1.2 µM) by enhancing hydrophobic interactions with the enzyme’s active site .
    • Aminoalkyl Chains : 2-Amino-6-[(3,4,5-trimethoxyphenyl)methyl] derivatives exhibit dual DHFR and VEGFR-2 inhibition, reducing proliferation in HCT-116 cells by 70% at 10 µM .
  • 5-Position Modifications :
    • Electron-Withdrawing Groups : 5-Nitro or 5-cyano substituents increase oxidative stress in cancer cells, enhancing apoptosis (e.g., 2.5-fold caspase-3 activation in A549 cells) .
    • Contradictions : While 5-methoxy groups improve solubility, they may reduce binding affinity to hydrophobic kinase pockets, necessitating balanced lipophilicity (logP 2.5–3.5) .

Advanced: How can researchers resolve contradictions in reported anti-proliferative data across cell lines?

  • Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay at 48 h incubation) to minimize variability .
  • Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) to identify off-target effects. For example, derivatives with 2,5-dichlorophenyl groups may inadvertently activate stress-response pathways, reducing efficacy .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability (e.g., t1/2_{1/2} in human liver microsomes) to differentiate intrinsic activity from pharmacokinetic limitations .

Basic: What are the key safety considerations when handling thieno[2,3-d]pyrimidin-4(1H)-one derivatives?

  • Hazard Identification : Derivatives with reactive substituents (e.g., chloro or nitro groups) may exhibit mutagenic potential (Ames test positive) .
  • Handling Protocols : Use gloveboxes for air-sensitive reactions (e.g., NaOEt-catalyzed aza-Wittig reactions) and fume hoods to avoid inhalation of fine powders .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) with 10% NaHCO3_3 before disposal .

Advanced: What strategies optimize yield in aza-Wittig reactions for tetrahydropyrido-thienopyrimidinone synthesis?

  • Catalyst Optimization : NaOEt (5 mol%) in dry THF increases yields to 85% by reducing side reactions .
  • Temperature Control : Maintaining 60–70°C prevents premature decomposition of iminophosphorane intermediates .
  • Solvent Selection : Anhydrous DMF enhances carbodiimide stability, critical for annulation steps .

Advanced: How can computational methods guide the design of selective kinase inhibitors?

  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors at positions 2 and 4) using tools like Schrödinger’s Phase .
  • Free Energy Perturbation (FEP) : Predict binding free energy changes (ΔΔG) for substituent modifications, prioritizing derivatives with ΔΔG < -2 kcal/mol .
  • Off-Target Screening : Use SwissTargetPrediction to assess potential interactions with non-target kinases (e.g., EGFR, PDGFR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.